

Technical Guide: Structural Elucidation of CAS 71682-96-7

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Compound of Interest

Compound Name: 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B147570

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 71682-96-7. The document details the identity of the compound, a probable synthetic route, and the analytical data, including predicted spectroscopic information, used to confirm its structure. This guide is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this molecule.

Compound Identification

The compound associated with CAS number 71682-96-7 is 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known by its synonym, 2,5-Difluorobenzoylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is presented in Table 1.

Property	Value	Reference
CAS Number	71682-96-7	[1][2][3]
Molecular Formula	C ₉ H ₅ F ₂ NO	[2][3]
Molecular Weight	181.14 g/mol	[1][3]
Appearance	White to off-white crystalline solid (predicted)	
Boiling Point	303.6°C at 760 mmHg	[3]
Flash Point	137.4°C	[3]
Density	1.3 g/cm ³	[3]
SMILES	<chem>N#CCC(=O)C1=CC(F)=CC=C1F</chem>	[2]
InChI	InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2	[3]

Structural Elucidation

The structural elucidation of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is based on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not readily available in the public domain, predicted data based on its chemical structure provides a strong basis for its identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	3H	Aromatic protons
~ 4.00	s	2H	-CH ₂ -

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 185	C=O
~ 160 (d, J ≈ 250 Hz)	C-F
~ 158 (d, J ≈ 250 Hz)	C-F
~ 125 (dd)	Aromatic CH
~ 120 (dd)	Aromatic CH
~ 118 (dd)	Aromatic CH
~ 115	CN
~ 30	-CH ₂ -

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
181	[M] ⁺ (Molecular Ion)
155	[M - CN] ⁺
127	[M - COCH ₂ CN] ⁺
95	[C ₆ H ₃ F ₂] ⁺

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3070	Aromatic C-H stretch
~ 2950	Aliphatic C-H stretch
~ 2260	C≡N stretch
~ 1700	C=O stretch (ketone)
~ 1600, 1480	Aromatic C=C stretch
~ 1250	C-F stretch

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not available, a general procedure for the synthesis of benzoylacetonitriles can be adapted.

Synthesis Protocol: Claisen Condensation

A common method for the synthesis of β -ketonitriles is the Claisen condensation of an ester with a nitrile. For 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, this would involve the condensation of an ester of 2,5-difluorobenzoic acid with acetonitrile.

Materials:

- Ethyl 2,5-difluorobenzoate
- Acetonitrile
- Sodium ethoxide (or another strong base)
- Anhydrous diethyl ether (or THF)
- Hydrochloric acid (for workup)

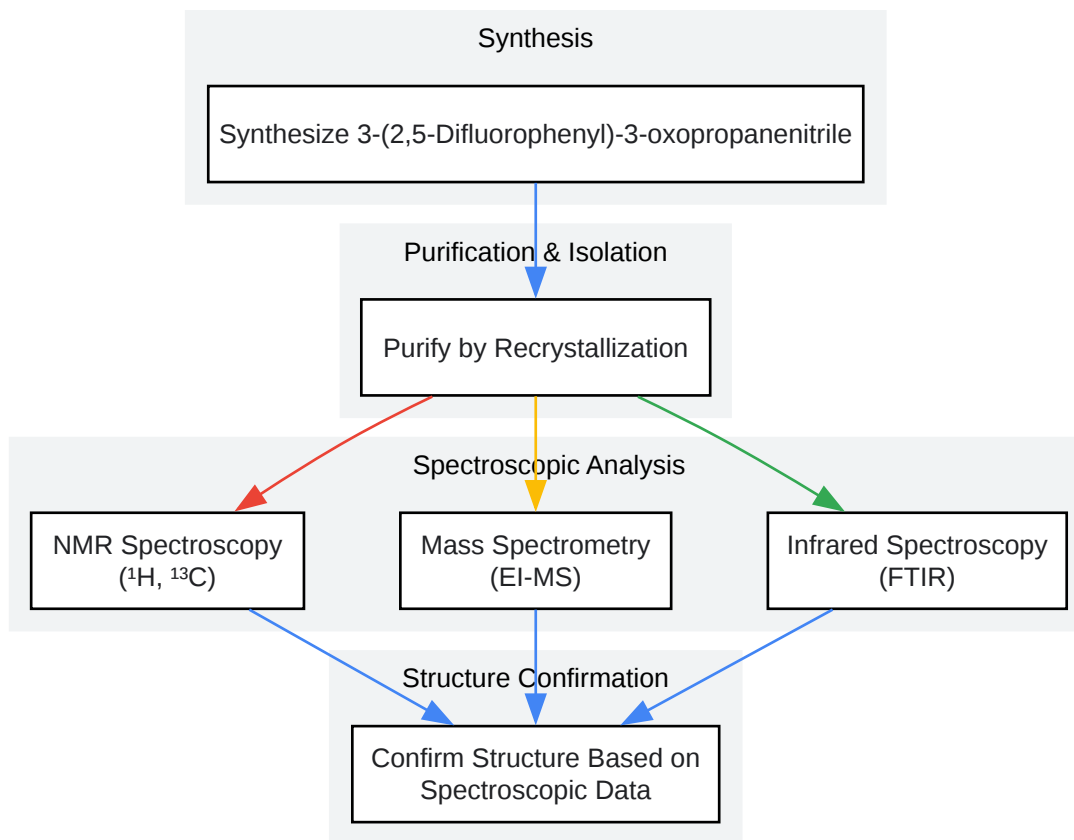
Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- A mixture of ethyl 2,5-difluorobenzoate and acetonitrile is added dropwise to the sodium ethoxide solution with stirring.
- The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.
- After cooling to room temperature, the reaction mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.
- The crude product is collected by filtration, washed with cold water, and dried.
- Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization Workflow

The following workflow outlines the steps for the structural characterization of the synthesized product.

Figure 1. Experimental Workflow for Characterization



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Figure 1. Experimental Workflow for Characterization

Potential Biological Significance

While no specific biological activity has been reported for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, the benzoylacetonitrile scaffold is present in various compounds with diverse pharmacological activities. Related molecules have been investigated for their potential as intermediates in the synthesis of pharmaceuticals. For instance, compounds with similar structural motifs are used in the development of enzyme inhibitors and other therapeutic agents. Further research is required to explore the biological profile of this particular compound.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of CAS number 71682-96-7, identified as 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The structure is supported by predicted spectroscopic data and a plausible synthetic route. The information presented herein serves as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery. Further experimental validation of the predicted data and investigation into the biological activity of this compound are warranted.

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References

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